Imidazo[1,5-a][1,3,5]triazine-2,4-diamine
CAS No.: 557791-38-5
Cat. No.: VC17559072
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine - 557791-38-5](/images/structure/VC17559072.png)
Specification
CAS No. | 557791-38-5 |
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Molecular Formula | C5H6N6 |
Molecular Weight | 150.14 g/mol |
IUPAC Name | imidazo[1,5-a][1,3,5]triazine-2,4-diamine |
Standard InChI | InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
Standard InChI Key | NWGYTBFAOAGKPV-UHFFFAOYSA-N |
Canonical SMILES | C1=C2N=C(N=C(N2C=N1)N)N |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of imidazo[1,5-a] triazine-2,4-diamine consists of a fused bicyclic system: an imidazole ring conjoined with a 1,3,5-triazine moiety. The diamine substituents at positions 2 and 4 introduce hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems. Key structural features include:
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Ring System: The imidazo[1,5-a] triazine framework is characterized by a five-membered imidazole ring fused to a six-membered triazine ring at the 1,5-a position, creating a planar aromatic system .
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Substituent Effects: The 2,4-diamine groups enhance electron density at the triazine nitrogen atoms, as evidenced by computational studies on analogous structures .
Table 1: Physicochemical Properties of Imidazo[1,5-a][1, triazine-2,4-diamine
Property | Value | Source |
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Molecular Formula | C₅H₆N₆ | Derived |
Molecular Weight | 150.14 g/mol | |
Hydrogen Bond Donors | 4 | Calculated |
Hydrogen Bond Acceptors | 6 | Calculated |
Topological Polar Surface Area | 83.54 Ų |
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of imidazo-triazine derivatives often begins with cyclocondensation reactions. For example, 1,3,5-triazines react with ketones or amines under catalytic conditions to form fused imidazo-triazine systems . A modified protocol for imidazo[1,5-a] triazine-2,4-diamine could involve:
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Substrate Preparation: Starting with 1,3,5-triazine (1a) and a diamine precursor.
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Iodine-Mediated Cyclization: As demonstrated in analogous syntheses, iodine (I₂) in refluxing chlorobenzene facilitates ring closure .
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Regioselective Functionalization: Post-cyclization amination at positions 2 and 4 using ammonia or protected amines.
Key Reaction Parameters:
Physicochemical and Spectroscopic Properties
Nucleus | Chemical Shift (δ, ppm) | Assignment |
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¹H | 7.8–8.2 (m) | Imidazole H |
¹H | 5.2 (br s) | NH₂ groups |
¹³C | 155.3 | Triazine C-N |
Stability and Solubility
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Thermal Stability: Analogous imidazo-triazines decompose above 250°C, suggesting moderate thermal resilience .
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Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to hydrogen-bonding capacity .
Industrial and Materials Science Applications
Coordination Chemistry
The diamine groups enable chelation of transition metals, forming complexes with applications in catalysis. For example, Cu(II) complexes of imidazo-triazines catalyze Suzuki-Miyaura couplings with yields >90% .
Organic Electronics
The conjugated π-system and electron-rich nitrogen atoms make this compound a candidate for organic semiconductors. Theoretical calculations predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .
Challenges and Future Directions
Synthetic Optimization
Current yields for imidazo-triazine syntheses rarely exceed 70% . Future work should explore:
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Flow Chemistry: To enhance reaction control and scalability.
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Enzymatic Methods: For enantioselective synthesis of chiral derivatives.
Toxicity Profiling
No in vivo toxicity data exist for this compound. Prioritizing ADMET studies will be critical for pharmaceutical development.
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